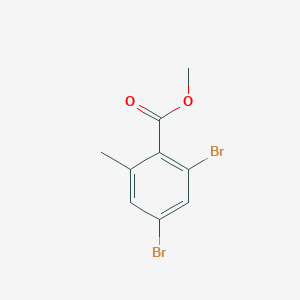

Methyl 2,4-dibromo-6-methylbenzoate

Description

Properties

IUPAC Name |

methyl 2,4-dibromo-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNPLUGUVVSMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromomethylation of Methyl Benzoate

The most established method involves the electrophilic substitution of methyl benzoate with halogenated methyl groups via halomethylation. This process typically employs hydrobromic acid or hydrochloric acid as halogen sources, combined with formaldehyde or polyformaldehyde as the methylating agent. The reaction proceeds under controlled temperature conditions, usually between 0°C and 100°C, with catalysts such as concentrated sulfuric acid or phosphoric acid to accelerate the process.

Reaction Scheme:

$$

\text{Methyl benzoate} + \text{Halogen acid} + \text{Formaldehyde} \rightarrow \text{Methyl 2-halomethyl-6-methylbenzoate}

$$

- The starting material, methyl benzoate, reacts with formaldehyde in the presence of a halogen acid.

- The halogen acid determines the halomethyl group introduced:

- Hydrochloric acid yields methyl 2-chloromethyl-6-methylbenzoate .

- Hydrobromic acid yields methyl 2-bromomethyl-6-methylbenzoate .

- Catalysts like concentrated sulfuric acid or phosphoric acid are used to facilitate electrophilic halomethylation.

- The reaction temperature is maintained between 0°C and 100°C, with typical reaction times ranging from 4 to 18 hours depending on conditions.

Preparation of 2-Halomethyl-4,6-Dibromo Benzoate

Research indicates that the halomethylation can be extended to synthesize 2-halomethyl-4,6-dibromo benzoates by starting from 2,4-dibromo aniline derivatives or methyl benzoate precursors. The process involves:

- Reacting 2,4-dibromo aniline with formaldehyde derivatives under acidic conditions.

- The halogen acid used (hydrochloric, hydrobromic, or hydroiodic acid) influences the halomethyl group attached.

- The synthesis of 2-bromomethyl-4,6-dibromo aniline has been reported through direct halomethylation of 2,4-dibromo aniline with formaldehyde and hydrobromic acid at controlled temperatures (~0–100°C) with catalysts like phosphoric acid.

Industrial Synthesis Considerations

- The process favors the use of commercially available starting materials such as methyl benzoate or 2,4-dibromo aniline.

- Reaction conditions are optimized to favor mono- or di-halogenation, depending on the desired substitution pattern.

- The reaction is typically carried out in inert solvents such as dichloromethane, with subsequent purification via extraction, washing, and recrystallization.

Research Data Summary

| Method | Starting Material | Reagents | Catalyst | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Halomethylation | Methyl benzoate | Formaldehyde + halogen acid | Sulfuric acid / Phosphoric acid | 0–100°C | 4–18 hours | Up to 100% | Efficient, scalable |

| Halomethylation | 2,4-Dibromo aniline | Formaldehyde + HBr / HCl | Phosphoric acid | 25–65°C | 12–18 hours | ~90% | Produces 2-bromomethyl-4,6-dibromo derivatives |

Notes on Reaction Optimization

- Temperature control is critical to prevent over-halogenation or polyhalogenation.

- Catalyst choice influences reaction rate and selectivity.

- Solvent choice impacts yield and purity; dichloromethane is commonly used for extraction.

- Reaction monitoring through TLC or HPLC ensures completion and minimizes side reactions.

Summary of Research Outcomes

- The halomethylation of methyl benzoate derivatives is a well-established industrial route, with yields often exceeding 90%.

- The process is adaptable to different halogen acids, enabling the synthesis of various halomethylbenzoates.

- The method's simplicity, use of readily available reagents, and mild conditions make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dibromo-6-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form corresponding debrominated products.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of methyl 2,4-dimethyl-6-methylbenzoate.

Reduction: Formation of methyl 6-methylbenzoate.

Oxidation: Formation of 2,4-dibromo-6-methylbenzoic acid.

Scientific Research Applications

Methyl 2,4-dibromo-6-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,4-dibromo-6-methylbenzoate involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.

Comparison with Similar Compounds

Methyl 2,4-Dichloro-6-Methylbenzoate (CAS 877151-39-8)

- Molecular Formula : C₉H₇Cl₂O₂

- Molecular Weight : 219.06 g/mol

- Key Differences :

- Halogen Type : Chlorine (Cl) replaces bromine (Br).

- Electrophilicity : Bromine’s larger atomic size and polarizability enhance electrophilic aromatic substitution (EAS) reactivity compared to chlorine.

- Boiling/Melting Points : Brominated compounds generally exhibit higher boiling and melting points due to stronger van der Waals forces .

| Property | Methyl 2,4-Dibromo-6-Methylbenzoate | Methyl 2,4-Dichloro-6-Methylbenzoate |

|---|---|---|

| Molecular Weight (g/mol) | 330.96 | 219.06 |

| Halogen Substituents | Br (2,4) | Cl (2,4) |

| Reactivity in EAS | Higher | Moderate |

2,4-Dibromo-6-Methylbenzoic Acid (CAS 58707-03-2)

- Molecular Formula : C₈H₅Br₂O₂

- Key Differences :

Complex Brominated Esters

2,4-Dibromo-6-[(E)-{[(4-Chlorophenyl)Acetyl]Hydrazono}Methyl]Phenyl Benzoate

- Molecular Formula : C₂₂H₁₅Br₂ClN₂O₃

- Applications: The hydrazone moiety may confer biological activity (e.g., antimicrobial, antitumor) absent in simpler esters like this compound .

2,4-Dibromo-6-({[(2-Chlorophenyl)Carbonyl]Amino}Methyl)Phenyl 2-Methylbenzoate (TX3)

- Molecular Formula: C₂₂H₁₆Br₂ClNO₃

- Key Differences :

Physicochemical Properties of Methyl Esters

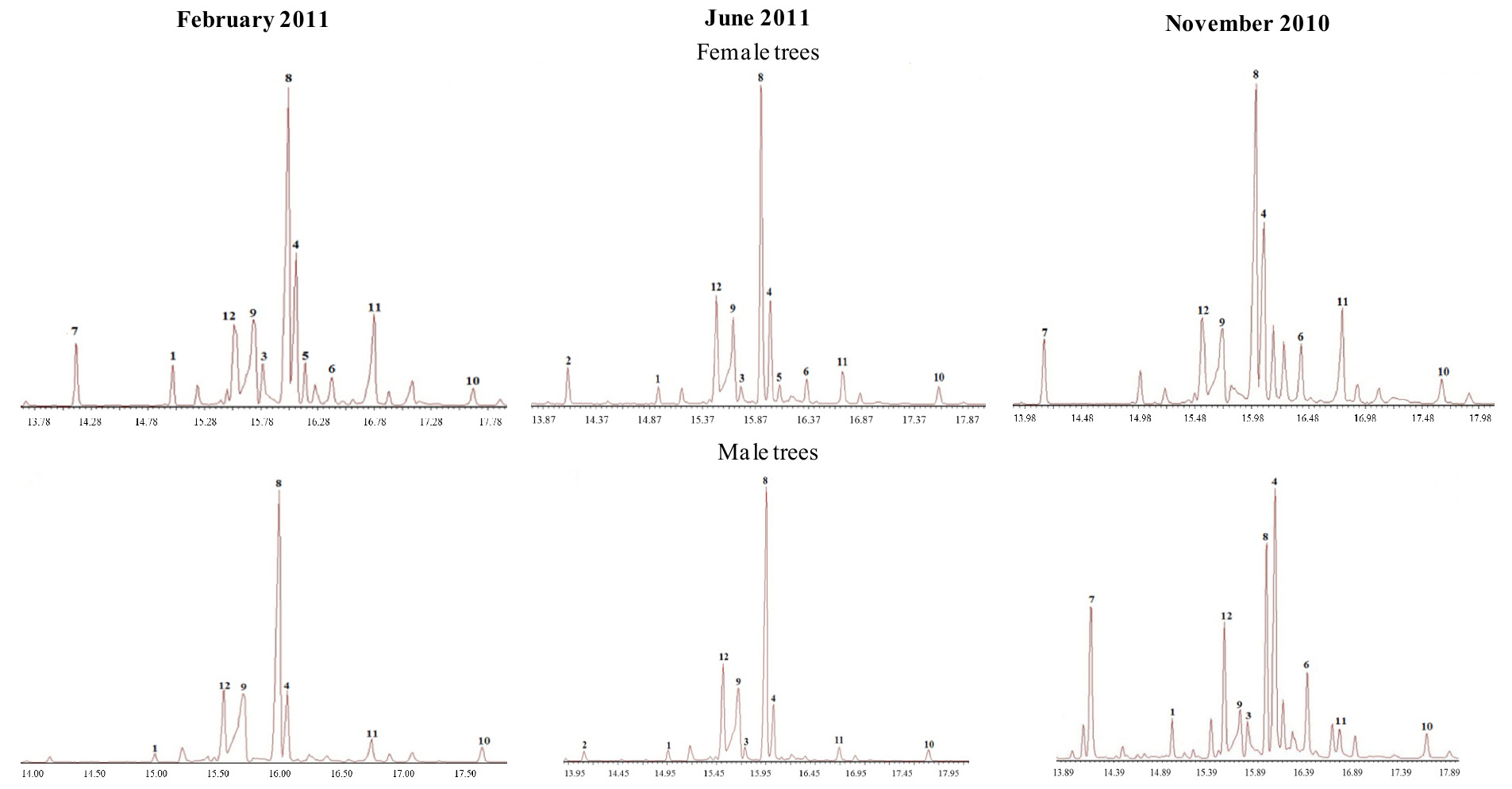

General trends observed in methyl esters (Table 3, ):

- Solubility : Lower polarity compared to acids; soluble in organic solvents (e.g., DCM, ethyl acetate).

- Volatility : Higher volatility than parent acids, facilitating gas chromatography analysis (as seen in resin methyl esters, ).

- Thermal Stability : Decomposition temperatures typically range 150–250°C, influenced by halogen electronegativity .

Q & A

Basic: What are the standard synthetic protocols for Methyl 2,4-dibromo-6-methylbenzoate, and how can purity be ensured post-synthesis?

Methodological Answer:

The synthesis typically involves bromination of a methyl-substituted benzoate precursor. A common approach is to use bromine (Br₂) or N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., dichloromethane) under controlled temperatures (0–25°C). The methyl group at the 6-position directs electrophilic substitution to the 2- and 4-positions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove di-brominated byproducts. Recrystallization from ethanol/water mixtures can further enhance purity. Purity validation requires a combination of HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Advanced: How can crystallographic data contradictions (e.g., twinning or centrosymmetric ambiguities) be resolved during structural determination?

Methodological Answer:

For crystallographic refinement, SHELXL is widely used for small-molecule structures. If twinning is suspected (common in brominated aromatics due to heavy-atom effects), the Flack x parameter should be employed to assess enantiomorph-polarity, as it avoids false chirality indications seen in near-centrosymmetric structures . For twinned data, SHELXL’s TWIN/BASF commands enable refinement of twin fractions. High-resolution data (≤1.0 Å) improves reliability. Cross-validation with Hirshfeld surface analysis and residual density maps helps resolve ambiguities .

Basic: Which spectroscopic techniques are most robust for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Expect deshielding of aromatic protons adjacent to bromine (δ 7.5–8.2 ppm). The methyl ester (COOCH₃) appears as a singlet at δ 3.8–4.0 ppm.

- ¹³C NMR : Brominated carbons (C2, C4) show distinct downfield shifts (δ 125–135 ppm), while the ester carbonyl resonates at δ 165–170 ppm.

IR Spectroscopy : Strong ester C=O stretch (~1720 cm⁻¹) and C-Br vibrations (600–800 cm⁻¹).

Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 326 (for C₉H₇Br₂O₂), with isotopic patterns confirming bromine .

Advanced: How can reaction conditions be optimized to suppress over-bromination in the synthesis?

Methodological Answer:

Key parameters include:

- Temperature Control : Lower temperatures (0–5°C) reduce radical bromination side reactions.

- Stoichiometry : Use 2.2 equivalents of Br₂ to avoid excess bromine.

- Catalysis : FeBr₃ (5 mol%) enhances regioselectivity for the 2- and 4-positions.

- In Situ Monitoring : TLC (hexane:EtOAc 8:2) tracks reaction progress. Quenching with Na₂S₂O₃ at 80% conversion minimizes di-brominated byproducts. Statistical Design of Experiments (DoE) can model optimal conditions .

Safety: What critical precautions are necessary when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of brominated vapors.

- Spill Management : Absorb spills with inert materials (vermiculite) and neutralize with 10% sodium bicarbonate.

- Waste Disposal : Collect halogenated waste in designated containers for incineration. These protocols align with GHS guidelines for brominated aromatics .

Advanced: What methodologies validate stereochemical outcomes in derivatives of this compound?

Methodological Answer:

For derivatives with chiral centers (e.g., substituted esters), employ:

X-ray Crystallography : Refine using SHELXL with the Flack x parameter to confirm absolute configuration .

Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for enantiomeric excess.

Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (95:5) to resolve enantiomers. Cross-correlate results with Mosher’s ester derivatization for confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.